![molecular formula C15H17N5O3 B2364591 N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamid CAS No. 2034326-64-0](/img/structure/B2364591.png)
N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
BenchChem offers high-quality N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Diese Verbindung hat sich im Bereich der antibakteriellen Forschung als vielversprechend erwiesen. Eine Reihe von Derivaten wurde synthetisiert und auf ihre in-vitro-antibakterielle Aktivität mittels Mikroverdünnungsmethode untersucht. Einige Derivate zeigten moderate bis gute antibakterielle Aktivitäten gegen sowohl grampositive Staphylococcus aureus als auch gramnegative Escherichia coli-Stämme .
Antitumor-Aktivität
Derivate dieser Verbindung wurden auf ihre Antitumoreigenschaften untersucht. Sie zeigten wirksame antiproliferative Aktivitäten gegen verschiedene Krebszelllinien, darunter A549 (Lungenkarzinom), Bewo (Chorionkarzinom) und MCF-7 (Brustkrebs) .
Arzneimittelentwicklung
Das strukturelle Gerüst dieser Verbindung ermöglicht ihren Einsatz im strukturbasierten Wirkstoffdesign. Sie kann als Gerüst für die Entwicklung selektiver Inhibitoren für verschiedene Ziele dienen, wie z. B. die c-Met-Kinase, die an der Krebsentwicklung beteiligt ist .
Synthese von stickstoffhaltigen Heterocyclen
Stickstoffhaltige Heterocyclen sind in der Pharmakologie von entscheidender Bedeutung, und diese Verbindung kann als Vorläufer für die Synthese einer breiten Palette von stickstoffhaltigen heterocyclischen Verbindungen mit potentiellen physiologischen Aktivitäten verwendet werden .
Entwicklung von antimikrobiellen Wirkstoffen
Angesichts des dringenden Bedarfs an neuen antimikrobiellen Wirkstoffen können die Derivate dieser Verbindung weiter untersucht werden, um neuartige Wirkstoffe zu entwickeln, die möglicherweise den mikrobiellen Resistenzen entgegenwirken und ein breites antimikrobielles Spektrum aufweisen .
Pharmakologische Studien
Die Verbindung kann in pharmakologischen Studien verwendet werden, um die Struktur-Wirkungs-Beziehung (SAR) von Triazolopyridazin-Derivaten zu verstehen, was für die rationale Entwicklung potenterer und selektiverer Medikamente unerlässlich ist .
Wirkmechanismus
Target of Action
The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is the Cell division protein ZipA . This protein is essential for bacterial cell division and is found in organisms such as Escherichia coli (strain K12) and Shigella flexneri .
Mode of Action
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide interacts with its target, the Cell division protein ZipA, by stabilizing the FtsZ protofilaments . This interaction serves as a cytoplasmic membrane anchor for the Z ring , which is crucial for bacterial cell division.
Biochemical Pathways
It is understood that the compound’s interaction with the cell division protein zipa affects the process of bacterial cell division . The downstream effects of this interaction could potentially disrupt the normal cell division process, leading to the inhibition of bacterial growth.
Pharmacokinetics
Information on absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be accurately determined at this time.
Result of Action
The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide’s action are primarily related to its interaction with the Cell division protein ZipA. By stabilizing the FtsZ protofilaments and serving as a cytoplasmic membrane anchor for the Z ring , the compound can disrupt the normal process of bacterial cell division, potentially inhibiting bacterial growth.
Biochemische Analyse
Biochemical Properties
Triazole compounds, such as N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They have been described as anti-inflammatory, hypotensive, hypoglycemic, antipyretic, analgesic, antiasthmatic drugs, and as vasodilators and substrates of NAD glycohydrolase .
Cellular Effects
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .
Molecular Mechanism
Triazole compounds are known to bind to a variety of enzymes and receptors, which could lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Triazole compounds are known for their excellent thermal stability .
Dosage Effects in Animal Models
Triazole compounds have been found to exhibit potent antiproliferative activities against various cell lines .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors .
Transport and Distribution
Triazole compounds are known to bind to a variety of enzymes and receptors .
Subcellular Localization
Triazole compounds are known to bind to a variety of enzymes and receptors .
Eigenschaften
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-4-22-14-6-5-12-17-18-13(20(12)19-14)8-16-15(21)11-7-9(2)23-10(11)3/h5-7H,4,8H2,1-3H3,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWZOQPPFIIAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(OC(=C3)C)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
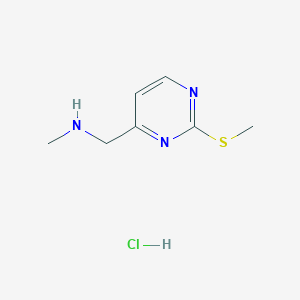
![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
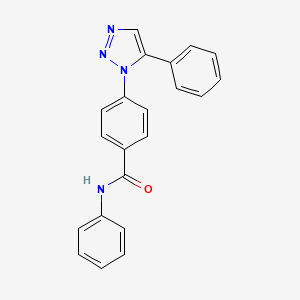
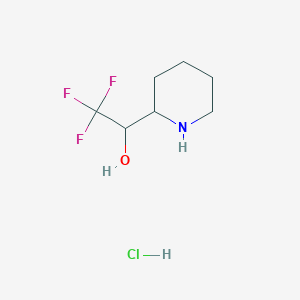
![N-[4-hydroxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2364516.png)
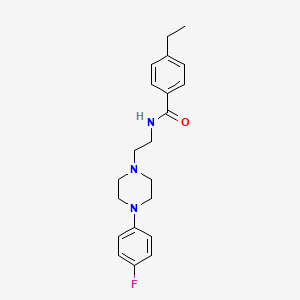
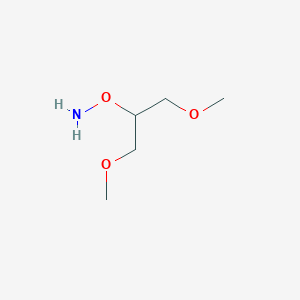
![2-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2364521.png)
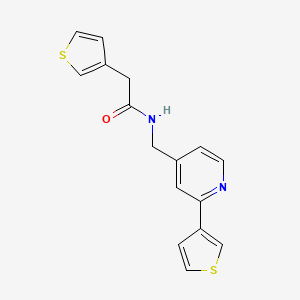
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2364523.png)
![8-(2-aminophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364524.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)
![3-benzyl-2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364528.png)

